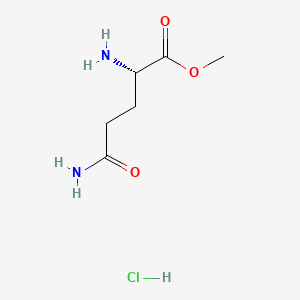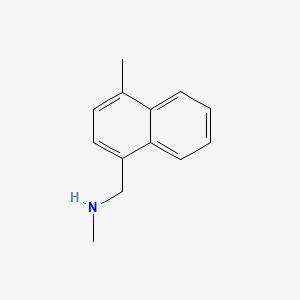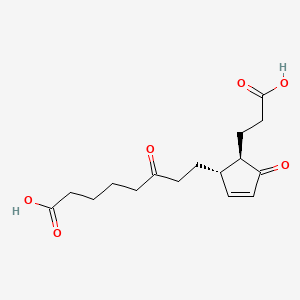
tetranor-PGAM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranor-prostaglandin A metabolite (tetranor-PGAM) is a metabolite of prostaglandin A. It is a dehydration product of tetranor-prostaglandin E metabolite (tetranor-PGEM) and can be measured as a surrogate for tetranor-PGEM levels in urine . This compound is a small molecule with the chemical formula C16H22O6 and a molecular weight of 310.34 g/mol .
Scientific Research Applications
Tetranor-PGAM has several scientific research applications, including:
Mechanism of Action
Target of Action
Tetranor-PGAM is a metabolite of Prostaglandin A (PGA) . It is a dehydration product of tetranor-PGEM
Mode of Action
It is known that this compound can be measured as a surrogate for tetranor-pgem levels in urine . This suggests that this compound might interact with its targets in a similar way as tetranor-PGEM.
Biochemical Pathways
This compound is involved in the biosynthesis of Prostaglandin D2 (PGD2) . PGD2 is a major prostaglandin produced by mast cells and is involved in allergic and asthmatic responses. The increase in urinary this compound levels reflects the production of PGD2 in the body .
Pharmacokinetics
It is known that this compound can be detected in urine , suggesting that it is excreted from the body through the renal system.
Result of Action
Urinary this compound levels were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma . This suggests that the action of this compound might be associated with these conditions.
Action Environment
It is worth noting that the levels of this compound can be measured in urine , which suggests that its action and stability might be influenced by renal function and urinary pH.
Biochemical Analysis
Biochemical Properties
Tetranor-PGAM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to generate antibody-producing hybridomas in mice immunized with this compound . The nature of these interactions is complex and involves competitive enzyme immunoassay (EIA) processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, urinary this compound levels were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and involve various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetranor-PGAM is synthesized through the dehydration of tetranor-PGEM. The dehydration process involves the removal of water molecules from tetranor-PGEM under specific conditions . The reaction typically requires an acidic or basic catalyst to facilitate the dehydration process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through techniques such as solid-phase extraction and chromatography to remove impurities and obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Tetranor-PGAM undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases) to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of this compound .
Comparison with Similar Compounds
Similar Compounds
Tetranor-prostaglandin E metabolite (tetranor-PGEM): A precursor to tetranor-PGAM, formed through dehydration.
Tetranor-prostaglandin D metabolite (tetranor-PGDM): Another prostaglandin metabolite with similar properties.
Tetranor-prostaglandin F metabolite (tetranor-PGFM): A related compound with distinct biological activities.
Uniqueness
This compound is unique due to its specific role as a dehydration product of tetranor-PGEM and its use as a surrogate marker for prostaglandin E levels in urine . Its distinct chemical structure and properties make it valuable for various scientific and medical applications .
Properties
IUPAC Name |
8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPIFMOQVFWSBF-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of detecting tetranor-PGAM in biological samples?
A1: While the provided research articles focus on tetranor-PGDM, a metabolite of Prostaglandin D2, and don't directly investigate this compound, it's important to understand the broader context. Prostaglandins like PGA2, PGD2, PGE2, and PGF2α, play crucial roles in inflammation and various physiological processes. Measuring their metabolites, including this compound (derived from PGA2), in biological samples like urine can provide insights into prostaglandin activity within the body. [, ] This could be relevant for understanding disease processes or monitoring treatment responses.
Q2: The research mentions a newly developed EIA for tetranor-PGDM. Could similar techniques be applied to detect this compound?
A2: The development of a sensitive and specific monoclonal antibody-based enzyme immunoassay (EIA) for tetranor-PGDM [] demonstrates the potential for similar approaches to quantify other prostaglandin metabolites, including this compound. The success of the tetranor-PGDM EIA relied on generating a monoclonal antibody with high affinity for the target molecule. If researchers can develop a monoclonal antibody with comparable specificity for this compound, a similar competitive EIA could be established. This would require optimizing assay conditions (ionic strength, pH, etc.) and validating its performance (specificity, sensitivity, recovery). []
Q3: The research highlights the role of metabolomics in studying ocular inflammation. How might this compound analysis contribute to this field?
A3: The study exploring green tea extract's effects on endotoxin-induced ocular inflammation [] underscores the power of metabolomics in dissecting complex biological processes. While the study doesn't directly measure this compound, its findings suggest potential avenues for future research. Considering the role of prostaglandins in inflammation, analyzing this compound levels in ocular fluids (e.g., aqueous humor) could provide insights into the inflammatory cascade in ocular diseases like uveitis. Combining this compound analysis with broader metabolomics profiling could reveal novel therapeutic targets or biomarkers for diagnosis and monitoring treatment response. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
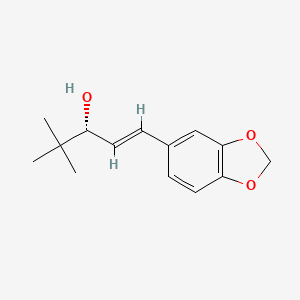
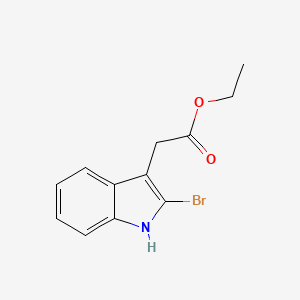
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)


